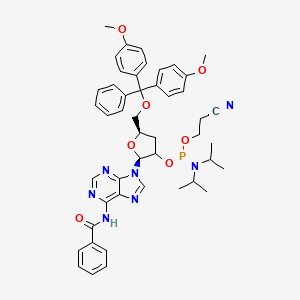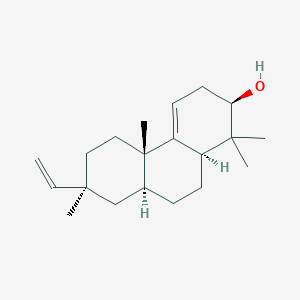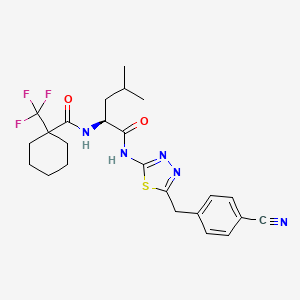
Chitinase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitinase-IN-5 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in batch or continuous flow reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Chitinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chitinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of chitinase enzymes and to develop new chitinase inhibitors.
Biology: Employed in research on the role of chitinase in various biological processes, including fungal cell wall degradation and insect exoskeleton formation.
Medicine: Investigated for its potential use in treating diseases caused by chitinase-producing pathogens, such as fungal infections and asthma.
Industry: Utilized in the development of biopesticides and other agricultural products to control pests and pathogens that rely on chitinase for survival.
Mechanism of Action
Chitinase-IN-5 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase, which are essential for the enzyme’s function.
Comparison with Similar Compounds
Allosamidin: Another chitinase inhibitor with a similar mechanism of action.
Argifin: A natural product that inhibits chitinase activity.
Cyclopentylamine: A synthetic chitinase inhibitor.
Uniqueness of Chitinase-IN-5: this compound is unique due to its high potency and selectivity for chitinase enzymes. It has been shown to be more effective than other inhibitors in various experimental settings, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21ClFN7 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-6-N-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25) |
InChI Key |
PSUKURQOUZDNMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)


![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
